Spectroscopic Characterization of 3-Hydroxyisoxazole: A Technical Guide
Spectroscopic Characterization of 3-Hydroxyisoxazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic characterization of 3-hydroxyisoxazole, a key heterocyclic compound of interest in medicinal chemistry and drug development. This document summarizes the available spectroscopic data and provides detailed experimental protocols for the key analytical techniques used to characterize this molecule.
Introduction to 3-Hydroxyisoxazole
3-Hydroxyisoxazole (also known as 3(2H)-isoxazolone) is a five-membered heterocyclic organic compound with the chemical formula C₃H₃NO₂.[1][2] Its structure is of significant interest due to the potential for tautomerism, existing in equilibrium between the hydroxy form and the keto form (3(2H)-isoxazolone). Theoretical studies have indicated that the 3-hydroxy tautomer is the more stable and predominant form in both the gas phase and in aqueous solution. This structural feature is crucial for the interpretation of its spectroscopic data.
Spectroscopic Data
Due to the reactive nature and potential for tautomerism, obtaining a complete and unambiguous set of experimental spectroscopic data for the parent 3-hydroxyisoxazole can be challenging. Much of the available data comes from studies on its derivatives. This section compiles and presents the expected and reported spectroscopic characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of 3-hydroxyisoxazole and confirming its predominant tautomeric form.
¹H NMR Spectroscopy
In the ¹H NMR spectrum, the protons on the isoxazole ring are expected to appear as distinct signals. Due to the tautomerism, the position of the hydroxyl proton can vary and may be observed as a broad singlet. The chemical shifts are influenced by the solvent used.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The chemical shifts of the carbon atoms in the isoxazole ring are characteristic of the heterocyclic environment.
Table 1: Predicted and Representative NMR Spectroscopic Data for the Isoxazole Ring System
| Nucleus | Predicted Chemical Shift (ppm) | Notes |
| ¹H | 6.0 - 8.5 | Chemical shifts for protons on the isoxazole ring can vary significantly based on substitution. |
| ¹³C | C3: 155 - 165 | The chemical shift of C3 is highly dependent on the tautomeric form. |
| C4: 95 - 110 | ||
| C5: 145 - 155 |
Note: The data presented is based on computational predictions and analysis of related isoxazole derivatives.[3][4] Experimental values for the unsubstituted 3-hydroxyisoxazole may vary.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in 3-hydroxyisoxazole. The spectrum is expected to show characteristic absorption bands for the O-H, C=N, and C=C bonds.
Table 2: Characteristic IR Absorption Bands for 3-Hydroxyisoxazole
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Medium |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=O stretch (keto tautomer) | 1700 - 1750 | Strong (if present) |
| C=N stretch | 1610 - 1680 | Medium |
| C=C stretch | 1450 - 1600 | Medium |
| N-O stretch | 1100 - 1200 | Medium |
Note: The presence and intensity of the C=O stretching band can provide insights into the keto-enol tautomeric equilibrium under the experimental conditions.[5][6]
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The isoxazole ring, being a conjugated system, is expected to exhibit absorption in the UV region.
Table 3: Expected UV-Vis Absorption Data for 3-Hydroxyisoxazole
| Solvent | λmax (nm) | Molar Absorptivity (ε) |
| Ethanol/Methanol | ~210 - 230 | Not Reported |
Note: The position and intensity of the absorption maximum can be influenced by the solvent and the substitution pattern on the isoxazole ring.[7][8]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of 3-hydroxyisoxazole. The molecular ion peak (M⁺) would confirm the molecular formula.
Table 4: Mass Spectrometry Data for 3-Hydroxyisoxazole
| Ion | m/z | Notes |
| [M]⁺ | 85.02 | Molecular ion |
| [M+H]⁺ | 86.03 | Protonated molecule |
Expected Fragmentation Pattern: The fragmentation of the isoxazole ring can proceed through various pathways, including the loss of CO, NO, and HCN, leading to characteristic fragment ions. The interpretation of these fragments helps in confirming the structure.[9]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the spectroscopic characterization of 3-hydroxyisoxazole.
NMR Spectroscopy
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Sample Preparation: Dissolve approximately 5-10 mg of 3-hydroxyisoxazole in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O). The choice of solvent can influence the chemical shifts and the observation of the exchangeable hydroxyl proton.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution and sensitivity.[10]
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Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Typical parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 30-45 degrees.
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¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) may be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
Infrared (IR) Spectroscopy
-
Sample Preparation:
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Solid State (KBr pellet): Grind a small amount of 3-hydroxyisoxazole (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.
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Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample holder (for KBr) or the clean ATR crystal. Then, acquire the sample spectrum.
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Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
UV-Vis Spectroscopy
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Sample Preparation: Prepare a dilute solution of 3-hydroxyisoxazole in a UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to obtain an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is commonly used.
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Data Acquisition: Use a matched pair of quartz cuvettes. Fill one cuvette with the pure solvent (as a reference) and the other with the sample solution. Scan a range of wavelengths (e.g., 200-400 nm) to determine the λmax.
-
Data Processing: The instrument software will generate the absorption spectrum, plotting absorbance versus wavelength.
Mass Spectrometry
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Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).
-
Ionization: Electrospray ionization (ESI) or electron ionization (EI) are common techniques. ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺, while EI is a harder technique that can lead to more extensive fragmentation.
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Mass Analysis: A variety of mass analyzers can be used, such as quadrupole, time-of-flight (TOF), or ion trap.
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Data Acquisition: Acquire the mass spectrum over a suitable mass-to-charge (m/z) range. For fragmentation studies (MS/MS), the molecular ion is selected and subjected to collision-induced dissociation (CID).
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Data Processing: The data system will generate a mass spectrum showing the relative abundance of ions at different m/z values.
Visualizations
Tautomerism of 3-Hydroxyisoxazole
The tautomeric equilibrium between the hydroxy and keto forms is a key characteristic of 3-hydroxyisoxazole.
Experimental Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of 3-hydroxyisoxazole.
References
- 1. 3-hydroxy-isoxazole | 5777-20-8 [chemicalbook.com]
- 2. scbt.com [scbt.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. uanlch.vscht.cz [uanlch.vscht.cz]
- 7. researchgate.net [researchgate.net]
- 8. scielo.br [scielo.br]
- 9. Tandem mass spectrometry of homologous 3-hydroxyfurazan and nitrile amino acids: Analysis of cooperative interactions and fragmentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. op.niscpr.res.in [op.niscpr.res.in]
